molecular formula C10H15NO B13162493 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one

3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B13162493
M. Wt: 165.23 g/mol
InChI Key: QNNPSTYNOZKQGN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one: is a bicyclic compound with a unique structure that includes a cyclopropyl group and an azabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. For example, starting from an acyclic precursor containing the necessary stereochemical information, the bicyclic structure can be formed through a series of stereocontrolled transformations .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biology, this compound can be used in the study of enzyme interactions and receptor binding due to its rigid bicyclic structure, which can mimic natural substrates or inhibitors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure can be modified to create analogs with improved pharmacological properties.

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and modifications of the compound .

Comparison with Similar Compounds

  • 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
  • 8-Oxa-3-azabicyclo[3.2.1]octane
  • 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

Comparison: Compared to these similar compounds, 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, which can affect its stability and reactivity in chemical reactions .

Biological Activity

3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties, including interactions with various biological targets. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC10H15N
Molecular Weight165.23 g/mol
IUPAC NameThis compound
InChI Key[Insert InChI Key Here]

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The compound's structural features allow it to modulate various biochemical pathways, potentially influencing enzyme activity and receptor interactions.

Target Interactions

Research indicates that this compound may interact with enzymes involved in neurotransmitter regulation and inflammatory responses, similar to other tropane alkaloids. For instance, its mechanism could involve inhibition or activation of specific enzymes, leading to altered cellular signaling pathways.

Biochemical Analysis

The compound's biological effects can be categorized into several key areas:

1. Enzyme Inhibition:
Studies have shown that this compound can inhibit enzymes related to pain and inflammation pathways, suggesting potential applications in analgesic therapies.

2. Cellular Effects:
The compound may influence gene expression and cellular metabolism, impacting various cell types differently depending on the context of exposure.

3. Pharmacological Properties:
In vivo studies indicate that the compound possesses favorable pharmacokinetic properties, including good solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of azabicyclic compounds similar to this compound:

Case Study 1: NAAA Inhibition
A study focused on a structurally related azabicyclic compound demonstrated significant inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammation management . The findings suggest that compounds with similar structural characteristics may also exhibit anti-inflammatory properties.

Case Study 2: Pain Management
Another investigation highlighted the analgesic potential of azabicyclic compounds through their interaction with pain pathways in animal models . This supports the hypothesis that this compound could serve as a candidate for developing new pain relief medications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C10H15NO/c12-10-7-1-2-8(10)6-11(5-7)9-3-4-9/h7-9H,1-6H2

InChI Key

QNNPSTYNOZKQGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3CCC(C2)C3=O

Origin of Product

United States

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